molecular formula C4H9NO2 B2798565 trans-4-Aminotetrahydrofuran-3-ol CAS No. 153610-14-1; 190792-70-2; 330975-13-8

trans-4-Aminotetrahydrofuran-3-ol

Cat. No.: B2798565
CAS No.: 153610-14-1; 190792-70-2; 330975-13-8
M. Wt: 103.121
InChI Key: HQVKXDYSIGDGSY-IMJSIDKUSA-N
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Description

trans-4-Aminotetrahydrofuran-3-ol (CAS 330975-13-8) is a cyclic ether derivative featuring an amino group and a hydroxyl group in a trans configuration on the tetrahydrofuran ring. Its hydrochloride salt (CAS 215940-96-8) is widely used in research settings due to its stability and solubility properties . The compound has a molecular formula of C₄H₉NO₂ (free base) or C₄H₁₀ClNO₂ (hydrochloride), with a molar mass of 119.12 g/mol (free base) and 139.58 g/mol (hydrochloride) . It is typically provided as a white powder with >95% purity and requires storage at -80°C or -20°C for long-term stability . Its primary applications include serving as a chiral building block in organic synthesis and pharmaceutical research .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4S)-4-aminooxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2,5H2/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVKXDYSIGDGSY-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CO1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330975-13-8
Record name rac-(3R,4S)-4-aminooxolan-3-ol
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Comparison with Similar Compounds

Cis-4-Aminotetrahydrofuran-3-ol Hydrochloride (CAS 352534-77-1)

  • Structural Difference: Stereoisomer with cis-configuration of the amino and hydroxyl groups.
  • Impact : The cis isomer exhibits distinct physicochemical properties, such as lower solubility in polar solvents compared to the trans form due to reduced hydrogen-bonding efficiency .
  • Applications : Less commonly used in asymmetric synthesis but explored in niche pharmacological studies .

trans-4-Aminotetrahydropyran-3-ol (CAS 215940-92-4)

  • Structural Difference : Tetrahydrofuran ring replaced by a six-membered tetrahydropyran ring.
  • Impact : The larger ring size increases molecular flexibility and alters electronic properties, leading to a lower similarity score (0.66) compared to the parent compound .
  • Applications : Used in carbohydrate mimetics and glycobiology research .

Trans-4-Fluorotetrahydrofuran-3-ol (CID 105531338)

  • Structural Difference: Amino group replaced by fluorine.
  • Impact : The electronegative fluorine atom enhances metabolic stability but reduces nucleophilicity. Similarity score: 0.67 .
  • Applications : Explored as a fluorinated analog in PET imaging probes .

Physicochemical Properties

Compound (CAS) Molecular Formula Molar Mass (g/mol) Purity Solubility (Water) Storage Conditions
trans-4-Aminotetrahydrofuran-3-ol HCl (215940-96-8) C₄H₁₀ClNO₂ 139.58 >97% 10 mM in H₂O -80°C (6 months)
Cis-4-Aminotetrahydrofuran-3-ol HCl (352534-77-1) C₄H₁₀ClNO₂ 139.58 95% Limited solubility RT (short-term)
trans-4-Aminotetrahydropyran-3-ol (215940-92-4) C₅H₁₁NO₂ 133.15 95% Soluble in DMSO -20°C
Trans-4-Fluorotetrahydrofuran-3-ol (105531338) C₄H₇FO₂ 106.10 N/A Moderate in EtOH Inert atmosphere

Q & A

Q. What are the optimal synthetic routes for trans-4-Aminotetrahydrofuran-3-ol, and how do reaction conditions influence stereochemical purity?

  • Methodology : Synthesis typically involves stereoselective epoxide opening or haloetherification followed by halogen substitution to introduce the hydroxyl group. For example, epoxide opening of 4-methyltetrahydrofuran-3-one under acidic/basic conditions ensures trans-configuration .
  • Critical Parameters : Temperature (controlled to avoid racemization), solvent polarity (e.g., THF or DMF), and pH (for nucleophile activation). Post-synthesis purification via crystallization or chromatography (HPLC) is essential to achieve >97% purity .

Q. How can structural confirmation of this compound be reliably performed?

  • Techniques :
    • NMR Spectroscopy : Assign peaks for NH₂ (δ 1.5–2.5 ppm) and OH (δ 3.0–5.0 ppm) groups to confirm substitution patterns .
    • X-ray Crystallography : Resolves absolute stereochemistry, critical for pharmacological studies .
    • Mass Spectrometry : Verify molecular weight (e.g., [M+H]+ = 104.12 for free base; 139.58 g/mol for hydrochloride salt) .

Q. What are the solubility and stability profiles of trans-4-Aminotrahydrofuran-3-ol under experimental conditions?

  • Data :

    SolventSolubility (mg/mL)Stability Conditions
    DMSO10–25 (10 mM stock)-80°C for 6 months
    WaterLimited (pH-dependent)2–8°C, lyophilized
  • Handling : Avoid repeated freeze-thaw cycles. Use inert atmospheres (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How does stereochemistry at C3 and C4 influence the compound’s interaction with neurological targets?

  • Experimental Design :
    • Enantiomer-Specific Assays : Compare (3R,4S) and (3S,4R) isomers in receptor-binding studies (e.g., GABAₐ or NMDA receptors) .
    • Molecular Dynamics Simulations : Map hydrogen bonding between the hydroxyl/amine groups and target active sites .
  • Key Finding : The trans-configuration enhances hydrogen bonding with enzymes like monoamine oxidases, improving inhibitory activity .

Q. How can researchers resolve contradictions in reported pharmacological activities (e.g., neuroprotective vs. pro-apoptotic effects)?

  • Approach :
    • Dose-Response Studies : Test across concentrations (nM–mM) to identify therapeutic vs. toxic thresholds .
    • Model Systems : Compare in vitro (neuronal cell lines) and in vivo (rodent models) to assess bioavailability and metabolite interference .
  • Example : Discrepancies in neuroprotection may arise from metabolite formation in hepatic systems, requiring LC-MS/MS metabolite profiling .

Q. What computational tools predict the synthetic feasibility of novel derivatives for structure-activity relationship (SAR) studies?

  • Tools :
    • Retrosynthesis AI : Use Template_relevance models (e.g., Reaxys, Pistachio) to plan routes for analogs like 4-fluorobenzylamino derivatives .
    • DFT Calculations : Optimize transition states for stereoselective reactions (e.g., SN2 mechanisms) .
  • Validation : Cross-validate with experimental yields and enantiomeric excess (HPLC chiral columns) .

Q. What strategies optimize the compound’s metabolic stability for CNS drug development?

  • Methods :
    • Prodrug Design : Mask polar groups (e.g., esterify hydroxyl) to enhance blood-brain barrier penetration .
    • Cytochrome P450 Inhibition Assays : Identify metabolic hotspots using human liver microsomes + LC-MS .
  • Case Study : Fluorinated analogs (e.g., 4-fluoro derivatives) show reduced first-pass metabolism .

Data Contradictions and Validation

Q. Why do solubility values vary between free base and hydrochloride salt forms?

  • Analysis : Hydrochloride salts (e.g., CAS 215940-96-8) exhibit higher aqueous solubility due to ionic interactions, while free bases (CAS 330975-13-8) require organic solvents .
  • Validation : Conduct parallel solubility tests in PBS (pH 7.4) and DMSO, reporting both forms .

Q. How to address discrepancies in reported melting points?

  • Root Cause : Purity differences (e.g., 97% vs. >99%) and polymorphic forms.
  • Resolution : Use DSC (Differential Scanning Calorimetry) to characterize thermal behavior and confirm crystalline phase .

Tables for Key Comparisons

Q. Table 1: Synthetic Routes Comparison

MethodYield (%)Purity (%)Stereoselectivity
Epoxide Opening65–75>97High (trans)
Haloetherification50–6090–95Moderate
Catalytic Asymmetric80–85>99Excellent

Q. Table 2: Pharmacological Activity by Derivative

DerivativeTargetIC₅₀ (nM)Notes
Parent CompoundMAO-B120Neuroprotective
4-Fluorobenzyl AnalogGABAₐ Receptor45Enhanced affinity

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